molecular formula C10H14ClNO B1385844 (3-Chloro-4-methoxyphenyl)propylamine CAS No. 99177-60-3

(3-Chloro-4-methoxyphenyl)propylamine

Cat. No.: B1385844
CAS No.: 99177-60-3
M. Wt: 199.68 g/mol
InChI Key: ILJQPVLLNZZNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-methoxyphenyl)propylamine is an organic compound characterized by the presence of a chloro group, a methoxy group, and a propylamine chain attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methoxyphenyl)propylamine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methoxyphenyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Chloro-4-methoxyphenyl)propylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-4-methoxyphenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenylamine
  • 3-Chloro-4-methoxybenzylamine
  • 3-Chloro-4-methoxyphenylacetamide

Uniqueness

(3-Chloro-4-methoxyphenyl)propylamine is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzene ring, combined with a propylamine chain

Biological Activity

(3-Chloro-4-methoxyphenyl)propylamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's biological mechanisms, pharmacokinetics, and its implications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a chloro group and a methoxy group attached to a phenyl ring, along with a propylamine chain. Its molecular formula is C10H14ClNO2, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological activity.

Target Interactions

The primary biological activities of this compound are believed to stem from its interactions with specific cellular targets:

  • Ephrin Type-B Receptor 4 : It has been suggested that this compound may interact with ephrin receptors, particularly ephrin type-B receptor 4, which plays a significant role in various signaling pathways involved in cell communication and development.
  • Enzymatic Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways. This modulation can lead to either inhibition or activation depending on the specific enzyme target.

Cellular Effects

At the cellular level, this compound influences several processes:

  • Gene Expression : Research indicates that it can alter gene expression related to metabolic pathways, potentially leading to changes in cellular metabolism.
  • Cell Signaling Pathways : The compound may affect signaling pathways by binding to receptors and influencing downstream cellular responses.

Pharmacokinetics

Pharmacokinetic studies of similar compounds suggest that this compound undergoes rapid but incomplete absorption with oral bioavailability ranging from 4% to 23%. This variability can impact its efficacy as a therapeutic agent.

Antimicrobial Properties

One of the notable applications of this compound is in the synthesis of antimicrobial agents. Its structural characteristics allow it to serve as a precursor for developing compounds with enhanced antimicrobial activity.

Anticancer Potential

There is ongoing research into the anticancer properties of compounds related to this compound. Studies suggest that modifications of the phenyl ring can lead to derivatives with improved selectivity and efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of this compound:

  • Antimicrobial Activity : A study highlighted its role in synthesizing new antimicrobial agents, demonstrating significant efficacy against Gram-positive bacteria.
  • Cancer Research : Research focusing on halogenated derivatives has shown that modifications can enhance cytotoxic effects on cancer cells, indicating potential for drug development targeting specific cancers .
  • Mechanistic Studies : Investigations into its interaction with cellular receptors have provided insights into how it may influence cell signaling and gene regulation, which are crucial for therapeutic applications in oncology and infectious diseases .

Data Summary Table

PropertyDetails
Molecular FormulaC10H14ClNO2
Primary TargetsEphrin receptors, various enzymes
PharmacokineticsOral bioavailability: 4% - 23%
Biological ActivitiesAntimicrobial, potential anticancer properties
Mechanism of ActionModulation of enzyme activity; alteration of gene expression

Properties

IUPAC Name

3-chloro-4-methoxy-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-6-12-8-4-5-10(13-2)9(11)7-8/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJQPVLLNZZNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-methoxyphenyl)propylamine
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-methoxyphenyl)propylamine
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-methoxyphenyl)propylamine
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-methoxyphenyl)propylamine
Reactant of Route 5
Reactant of Route 5
(3-Chloro-4-methoxyphenyl)propylamine
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-methoxyphenyl)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.